Oxysophocarpine

Descripción general

Descripción

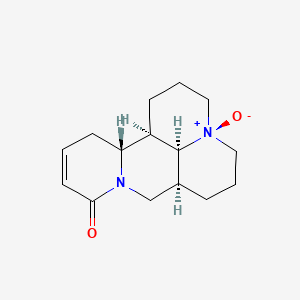

La oxisofocarcina es un alcaloide natural que se extrae de plantas del género Sophora, especialmente Sophora alopecuroides. Se conoce por su forma de polvo cristalino blanco o blanquecino y tiene un sabor amargo. La fórmula molecular de la oxisofocarcina es C15H24N2O2, y tiene un peso molecular de 262,35 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La oxisofocarcina se puede sintetizar mediante diversas reacciones químicas que implican los compuestos precursores que se encuentran en las especies de Sophora. La ruta sintética generalmente implica la extracción de matrina, otro alcaloide, seguida de procesos de oxidación para convertir la matrina en oxisofocarcina. Las condiciones de reacción a menudo incluyen el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio bajo temperaturas y niveles de pH controlados .

Métodos de Producción Industrial

La producción industrial de oxisofocarcina implica la extracción a gran escala de plantas de Sophora. El proceso incluye:

Cosecha: Recopilación del material vegetal.

Extracción: Utilizando disolventes como etanol o metanol para extraer los alcaloides.

Purificación: Empleo de técnicas como la cristalización o la cromatografía para aislar la oxisofocarcina.

Oxidación: Conversión de la matrina extraída en oxisofocarcina utilizando agentes oxidantes industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

La oxisofocarcina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de matrina en oxisofocarcina.

Reducción: Se puede reducir de nuevo a matrina bajo condiciones específicas.

Sustitución: Reacciona con diversos reactivos para formar derivados.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Disolventes: Metanol, etanol, cloroformo.

Productos Principales

El producto principal de la oxidación de la matrina es la oxisofocarcina. Otros derivados pueden formarse mediante reacciones de sustitución, dependiendo de los reactivos utilizados .

Aplicaciones Científicas De Investigación

Anticancer Properties

Hepatocellular Carcinoma (HCC) Treatment

Oxysophocarpine has shown significant potential in suppressing the growth of hepatocellular carcinoma cells. A study indicated that it inhibits the proliferation and migration of HepG2 and Hepa1-6 liver cancer cell lines. The mechanism involves sensitizing CD8+ T cells to immunotherapy by decreasing the expression of Fibrinogen-like protein 1 (FGL1) through downregulating IL-6-mediated JAK2/STAT3 signaling pathways. In vitro assays demonstrated increased apoptosis rates in treated cells, suggesting a promising avenue for HCC therapy .

Oral Squamous Cell Carcinoma (OSCC)

Research has also highlighted this compound's efficacy against oral squamous cell carcinoma. Functional studies revealed that it reduces cell proliferation, migration, and invasion while promoting apoptosis in OSCC cell lines . These findings suggest that this compound could serve as an adjunctive treatment in managing oral cancers.

Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly in models of cerebral ischemia. It has been demonstrated to protect neuronal cells against apoptosis and inflammatory responses by modulating MAPK and NF-κB signaling pathways . This suggests potential applications in treating neurodegenerative diseases or conditions associated with oxidative stress.

Anti-inflammatory Applications

The compound has been investigated for its role in modulating inflammatory processes. A study focused on its effects on osteoclast formation and inflammatory osteolysis, indicating that this compound can attenuate inflammatory responses and bone loss associated with chronic inflammation . This positions it as a candidate for therapeutic strategies aimed at conditions like rheumatoid arthritis or osteoporosis.

Pain Management

This compound has shown promise as an anti-nociceptive agent, providing pain relief in various experimental models. Studies have indicated that it possesses analgesic properties comparable to traditional pain management drugs, making it a potential alternative for chronic pain treatment . Its efficacy in reducing both neurogenic and inflammatory pain highlights its versatility as a therapeutic agent.

Summary of Applications

Mecanismo De Acción

La oxisofocarcina ejerce sus efectos a través de varios objetivos moleculares y vías:

Eje Nrf2/HO-1: Inhibe el crecimiento y la metástasis de las células cancerosas modulando esta vía.

Vía MAPK: Protege las células de la apoptosis y las respuestas inflamatorias atenuando esta vía.

Vía NF-κB: Reduce la inflamación inhibiendo esta vía.

Comparación Con Compuestos Similares

Compuestos Similares

Matrina: Un precursor de la oxisofocarcina con propiedades neuroprotectoras y antiinflamatorias similares.

Sofocarcina: Otro alcaloide de las especies de Sophora con actividades biológicas comparables.

Oximatrina: Una forma oxidada de matrina con efectos farmacológicos distintos.

Singularidad

La oxisofocarcina es única debido a su inhibición específica del eje Nrf2/HO-1, que no está tan prominentemente dirigida por sus compuestos similares. Esto la hace particularmente valiosa en la investigación del cáncer por su potencial para inhibir el crecimiento tumoral y la metástasis .

Si tiene más preguntas o necesita más detalles, no dude en preguntar!

Actividad Biológica

Oxysophocarpine (OSC) is a bioactive alkaloid derived from the plant Siphocampylus verticillatus, known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activities of OSC, supported by recent research findings and case studies.

1. Anti-Cancer Activity

Recent studies have highlighted OSC's potential in cancer treatment, particularly in hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC).

- Hepatocellular Carcinoma: OSC has been shown to inhibit the proliferation of HCC cells (HepG2 and Hepa1-6) and induce apoptosis. It also suppresses cell migration and enhances the efficacy of immunotherapy by modulating IL-6-mediated JAK2/STAT3 signaling pathways, leading to decreased expression of Fibrinogen-like protein 1 (FGL1) .

- Oral Squamous Cell Carcinoma: In OSCC, OSC reduces the expression of Nrf2 and heme oxygenase 1 (HO-1), which are associated with cancer progression. It inhibits cell proliferation, migration, and invasion while promoting apoptosis through the inactivation of the Nrf2/HO-1 signaling pathway .

2. Anti-Inflammatory Effects

OSC exhibits significant anti-inflammatory properties. In models of tuberculosis (TB), it has been shown to reduce mortality rates and limit Mycobacterium tuberculosis growth by inhibiting neutrophil recruitment and reducing inflammatory mediators .

3. Neuroprotective Properties

In animal models, OSC has demonstrated neuroprotective effects, including anti-nociception and antidepressant-like activity. These effects are attributed to its ability to modulate neurotransmitter systems .

Summary of Research Findings

Case Studies

Case Study 1: Hepatocellular Carcinoma

A study involving OSC treatment on HCC cell lines demonstrated a significant reduction in tumor growth markers. The results indicated that OSC not only inhibited proliferation but also sensitized cancer cells to immune responses.

Case Study 2: Oral Squamous Cell Carcinoma

In a clinical setting, patients with OSCC showed improved outcomes when treated with OSC as part of their therapeutic regimen. The study correlated high Nrf2 expression with poor prognosis, suggesting that OSC's inhibitory effects on this pathway could enhance patient survival rates.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying oxysophocarpine in Sophora flavescens extracts?

- Methodological Answer : Ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) in data-dependent acquisition (DDA) mode is the gold standard. Key parameters include:

- Chromatographic conditions : Optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to reduce peak tailing and achieve baseline separation within 20 minutes.

- Validation metrics : Linear range (20–300 μg/L, R² > 99.73%), limit of detection (LOD: 10 ng/mL), limit of quantification (LOQ: 20 ng/mL), and recovery rates (85–115%) to ensure precision and accuracy .

- Compound identification : Retention time matching and MS/MS fragmentation patterns compared to reference standards.

Q. How can researchers ensure the purity of this compound during isolation from plant matrices?

- Methodological Answer : Combine orthogonal purification techniques:

- Preparative chromatography : Use reversed-phase columns with gradient elution to isolate this compound from co-eluting alkaloids (e.g., oxymatrine, sophocarpine).

- Purity validation : Post-isolation analysis via high-resolution MS (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of contaminants .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported pharmacological mechanisms?

- Methodological Answer :

- Dose-response studies : Systematically test this compound across physiologically relevant concentrations (e.g., 1–100 μM) in in vitro models (e.g., cancer cell lines, primary immune cells) to identify context-dependent effects.

- Pathway analysis : Use phosphoproteomics or RNA-seq to map signaling pathways (e.g., MAPK, NF-κB) modulated by this compound, followed by siRNA knockdowns to validate target engagement.

- Data reconciliation : Apply meta-analysis frameworks to compare findings across studies, adjusting for variables like cell type, assay duration, and compound source .

Q. How can multi-omics approaches elucidate this compound’s biosynthesis in Sophora flavescens?

- Methodological Answer :

- Transcriptomics : Profile gene expression in root tissues under stress conditions (e.g., drought, pathogen exposure) to identify biosynthetic genes (e.g., cytochrome P450s, methyltransferases).

- Metabolomics : Map alkaloid profiles using LC-HRMS to correlate this compound abundance with precursor levels (e.g., matrine, sophoridine).

- CRISPR-Cas9 editing : Knock out candidate genes in plant hairy root cultures to confirm their role in this compound synthesis .

Q. What experimental designs are critical for studying this compound’s pharmacokinetics and tissue distribution?

- Methodological Answer :

- In vivo models : Administer radiolabeled this compound (³H or ¹⁴C) to rodents, followed by tissue harvesting at timed intervals.

- Bioanalytical quantification : Use accelerator mass spectrometry (AMS) for ultra-sensitive detection of labeled compounds in plasma, liver, and brain tissues.

- Compartmental modeling : Apply non-linear mixed-effects modeling (e.g., NONMEM) to estimate absorption, distribution, metabolism, and excretion (ADME) parameters .

Q. Addressing Data Contradictions

Q. How should researchers approach conflicting reports on this compound’s anti-inflammatory vs. pro-apoptotic effects?

- Methodological Answer :

- Contextual variables : Control for cell type (e.g., macrophages vs. cancer cells), exposure time (acute vs. chronic), and secondary metabolites in crude extracts.

- Mechanistic dissection : Use genetic tools (e.g., CRISPR-edited cell lines lacking specific receptors) to isolate this compound’s primary targets (e.g., TLR4, caspases).

- Cross-study validation : Replicate key experiments using standardized protocols (e.g., cell viability assays with ATP-based luminescence) and openly share raw data for transparency .

Propiedades

Número CAS |

26904-64-3 |

|---|---|

Fórmula molecular |

C15H22N2O2 |

Peso molecular |

262.35 g/mol |

Nombre IUPAC |

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one |

InChI |

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1 |

Clave InChI |

QMGGMESMCJCABO-LHDUFFHYSA-N |

SMILES |

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |

SMILES isomérico |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2[N+](C1)(CCC4)[O-] |

SMILES canónico |

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |

Apariencia |

Solid powder |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(+)-Oxysophocarpine; Oxysophocarpine, Sophocarpine N-oxide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.